4-(4,4-Dimethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
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Overview
Description
4-(4,4-Dimethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is an organic compound that features a benzaldehyde group attached to a dioxaborolane ring. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it useful in various synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,4-Dimethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde typically involves the reaction of 4-formylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually performed at elevated temperatures to facilitate the formation of the dioxaborolane ring .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The purity of the final product is often enhanced through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
4-(4,4-Dimethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The boron atom in the dioxaborolane ring can participate in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Palladium catalysts are commonly used in Suzuki-Miyaura cross-coupling reactions.
Major Products
Oxidation: 4-(4,4-Dimethyl-1,3,2-dioxaborolan-2-yl)benzoic acid.
Reduction: 4-(4,4-Dimethyl-1,3,2-dioxaborolan-2-yl)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the coupling partner.
Scientific Research Applications
4-(4,4-Dimethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(4,4-Dimethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde involves its ability to participate in various chemical reactions due to the presence of the reactive aldehyde group and the boron-containing dioxaborolane ring. The aldehyde group can undergo nucleophilic addition reactions, while the boron atom can form stable complexes with other molecules, facilitating cross-coupling reactions .
Comparison with Similar Compounds
Similar Compounds
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde: Similar structure but with a different substitution pattern on the dioxaborolane ring.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl alcohol: Similar structure but with an alcohol group instead of an aldehyde.
Uniqueness
4-(4,4-Dimethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is unique due to its combination of an aldehyde group and a boron-containing dioxaborolane ring, which provides distinct reactivity and versatility in synthetic applications .
Properties
IUPAC Name |
4-(4,4-dimethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BO3/c1-11(2)8-14-12(15-11)10-5-3-9(7-13)4-6-10/h3-7H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPAGKUHDGMROLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(O1)(C)C)C2=CC=C(C=C2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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